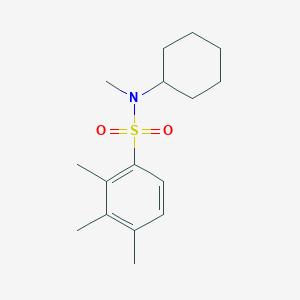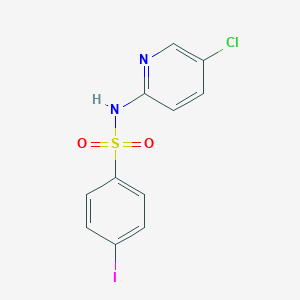
5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a benzenesulfonamide group attached to the nitrogen atom of the pyridine ring. It is a solid compound that can dissolve in appropriate solvents and is often used in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. The reaction is carried out in a mixture of 1,4-dioxane and water at elevated temperatures (around 90°C) for an extended period (approximately 18 hours) to achieve moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Safety measures and environmental considerations are also crucial in industrial settings to ensure safe handling and disposal of reagents and by-products.
化学反应分析
Types of Reactions
5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can undergo coupling reactions with different arylboronic acids to form novel derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce a range of novel pyridine-based compounds .
科学研究应用
5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents and drug candidates.
Biological Studies: The compound is investigated for its biological activities, such as anti-thrombolytic and biofilm inhibition properties.
Material Science: It is explored as a potential chiral dopant for liquid crystals and other advanced materials.
Chemical Research: The compound serves as a building block for the synthesis of various pyridine derivatives with diverse applications.
作用机制
The mechanism of action of 5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities, such as anti-thrombolytic effects, are attributed to its ability to interact with enzymes and proteins involved in clot formation and biofilm development. The exact molecular targets and pathways may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide.
N-(5-Bromo-2-methyl-pyridin-3-yl)-methanesulfonamide: Another pyridine derivative with similar structural features.
5-Bromo-3-nitro-pyridin-2-yl-methyl-amine: A related compound with a nitro group instead of a sulfonamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C12H11BrN2O2S |
|---|---|
分子量 |
327.2 g/mol |
IUPAC 名称 |
5-bromo-2-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-9-4-5-10(13)7-12(9)18(16,17)15-11-3-2-6-14-8-11/h2-8,15H,1H3 |
InChI 键 |
FQRAZNKOTFPXST-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
规范 SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
溶解度 |
49.1 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)





![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)


